2-(4-Piperidyloxy)ethanol;hydrochloride
Description
Significance of the Piperidine (B6355638) Scaffold in Organic Synthesis Research
The versatility of the piperidine ring allows it to serve as a foundational structure for creating a wide array of derivatives with diverse chemical and biological properties. researchgate.netresearchgate.net Its three-dimensional, chair-like conformation enables specific spatial arrangements of substituents, which is crucial for precise interactions with biological targets like enzymes and receptors. Many widely used drugs, including the local anesthetics bupivacaine (B1668057) and ropivacaine, feature a piperidine core, highlighting its importance in medicinal chemistry. researchgate.net Researchers continue to explore new synthetic methods to create complex and substituted piperidines to expand the accessible chemical space for drug discovery. researchgate.netnih.gov
Table 2: Examples of Marketed Drugs Featuring a Piperidine Scaffold
| Drug Name | Therapeutic Class | Structural Significance |
| Donepezil | Acetylcholinesterase Inhibitor | Contains an N-benzylpiperidine moiety crucial for its activity in treating Alzheimer's disease. |
| Ropivacaine | Local Anesthetic | Features a pipecoloxylidide core, where the piperidine ring is central to its anesthetic properties. researchgate.net |
| Methylphenidate | CNS Stimulant | A substituted piperidine derivative used in the treatment of ADHD. |
| Fentanyl | Opioid Analgesic | A potent synthetic opioid where the 4-anilidopiperidine structure is key to its analgesic effect. |
Overview of Structural Motifs Related to 2-(4-Piperidyloxy)ethanol;hydrochloride in Chemical Literature
The structure of this compound contains two key motifs that are common in synthetic chemistry: the 4-alkoxypiperidine core and the 2-hydroxyethoxy side chain.
The 4-alkoxypiperidine motif is a valuable building block. The oxygen atom at the 4-position provides a point for further functionalization and can act as a hydrogen bond acceptor, which can be important for molecular recognition at a biological target. A closely related and well-documented compound is 2-((1-Benzylpiperidin-4-yl)oxy)ethanol. This molecule shares the core (piperidin-4-yl)oxy)ethanol structure but includes a benzyl (B1604629) group on the piperidine nitrogen. This benzyl group often serves as a protecting group during synthesis and can be removed in a final step to yield the free amine.
The 2-hydroxyethoxy side chain (-OCH₂CH₂OH) is frequently incorporated into molecules in medicinal chemistry to enhance aqueous solubility and to provide a hydroxyl group that can form hydrogen bonds with a biological target. This chain offers conformational flexibility, allowing the molecule to adapt its shape to fit into a binding pocket.
In contrast to the ether linkage in 2-(4-Piperidyloxy)ethanol, analogous structures exist where the side chain is attached directly to the piperidine ring's carbon framework. An example is 2-(Piperidin-4-yl)ethanol, where the ethanol (B145695) group is bonded to the C4 position of the piperidine ring. The comparison between such C-linked and O-linked (ether) analogues is a common strategy in drug design to probe the importance of the linking atom for biological activity.
Historical Development of Synthetic Approaches to Analogous Systems
The synthesis of piperidine derivatives has evolved significantly over the years, with methods ranging from classical ring formation to the functionalization of pre-existing piperidine scaffolds.
A foundational method for creating the piperidine ring itself is the catalytic hydrogenation of corresponding pyridine (B92270) precursors . For instance, 2-piperidineethanol (B17955) can be prepared by the reduction of 2-pyridineethanol using catalysts like platinum oxide. nih.gov This approach builds the saturated heterocyclic core from an aromatic starting material.
For the synthesis of 4-substituted piperidines like 2-(4-Piperidyloxy)ethanol, a more common strategy involves the functionalization of a pre-formed piperidine ring. The Williamson ether synthesis is a classic and highly effective method for forming the crucial ether bond. masterorganicchemistry.comwikipedia.org This reaction typically involves the Sₙ2 reaction between an alkoxide and an alkyl halide. wikipedia.orgkhanacademy.org In the context of synthesizing 4-alkoxypiperidines, this would involve reacting the alkoxide of 4-hydroxypiperidine (B117109) with an electrophile like 2-chloroethanol (B45725) or ethylene (B1197577) oxide.
A significant challenge in these syntheses is the reactivity of the piperidine nitrogen atom (a secondary amine). To prevent unwanted side reactions, the nitrogen is typically protected with a suitable protecting group before carrying out other transformations. creative-peptides.comrsc.org Common protecting groups for this purpose include the Benzyl (Bn) group, which can be added via reaction with benzyl bromide, and the tert-Butoxycarbonyl (Boc) group, added using di-tert-butyl dicarbonate (B1257347). The choice of protecting group is critical, as it must be stable to the reaction conditions used for subsequent steps but easily removable at the end of the synthesis. The benzyl group, for example, is often removed by catalytic hydrogenation, while the Boc group is readily cleaved under acidic conditions (e.g., with hydrochloric acid or trifluoroacetic acid). creative-peptides.com
A plausible synthetic route to 2-(4-Piperidyloxy)ethanol would, therefore, involve:
Protection of the nitrogen of 4-hydroxypiperidine (e.g., with a benzyl group).
Formation of the ether linkage at the 4-position via a Williamson ether synthesis.
Removal of the protecting group to yield the final secondary amine, which can then be converted to its hydrochloride salt.
Table 3: Common Protecting Groups in Piperidine Synthesis
| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenation (H₂/Pd) |
| Benzyl | Bn | Benzyl bromide (BnBr) | Catalytic Hydrogenation (H₂/Pd) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine in DMF) nih.govcreative-peptides.com |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H16ClNO2 |
|---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
2-piperidin-4-yloxyethanol;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c9-5-6-10-7-1-3-8-4-2-7;/h7-9H,1-6H2;1H |
InChI Key |
VQWAKSNDPQBHHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OCCO.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Piperidyloxy Ethanol;hydrochloride and Its Precursors
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.indeanfrancispress.com For 2-(4-Piperidyloxy)ethanol, the primary strategic disconnections are identified at the ether oxygen and within the piperidine (B6355638) ring itself.
Two main retrosynthetic pathways can be envisioned:
C-O Ether Bond Disconnection: This is the most straightforward approach. The disconnection of the ether bond between the piperidine ring and the ethanol (B145695) side chain leads to two key synthons: a 4-hydroxypiperidine (B117109) cation and a 2-hydroxyethyl anion. The corresponding synthetic equivalents would be a protected 4-hydroxypiperidine and a reactive two-carbon electrophile like ethylene (B1197577) oxide or 2-bromoethanol (B42945). This strategy relies on the Williamson ether synthesis.
C-N Bond Disconnection of the Piperidine Ring: A more fundamental approach involves disconnecting the piperidine ring. This strategy considers the piperidine as being formed from an acyclic precursor. A further disconnection leads back to a pyridine-based precursor. In this scenario, the target molecule is seen as the result of the reduction of a 4-(2-hydroxyethoxy)pyridine precursor. This aligns with modern catalytic hydrogenation strategies for piperidine synthesis. researchgate.netresearchgate.net
These two primary disconnections form the basis for the classical and modern synthetic routes discussed in the following sections.
Classical Synthetic Routes
Classical syntheses typically involve multi-step sequences that build the molecule in a stepwise fashion, often utilizing protecting groups to ensure selectivity.
A common and well-established route to 2-(4-Piperidyloxy)ethanol involves the N-protection of 4-hydroxypiperidine, followed by an etherification reaction, and subsequent deprotection. The use of a protecting group on the piperidine nitrogen is crucial to prevent side reactions, such as N-alkylation, during the ether formation step. The benzyl (B1604629) group is a frequently used protecting group for this purpose as it can be readily removed in the final step. nih.gov
Protection: 4-hydroxypiperidine is reacted with a protecting agent, such as benzyl bromide, to form N-benzyl-4-hydroxypiperidine.
Etherification: The resulting alcohol undergoes a Williamson ether synthesis with a suitable two-carbon electrophile (e.g., 2-bromoethanol or ethylene oxide) under basic conditions to form the ether linkage, yielding 2-((1-Benzylpiperidin-4-yl)oxy)ethanol. nih.gov
Deprotection and Salt Formation: The benzyl group is removed, typically via catalytic hydrogenolysis. prepchem.com The resulting free base, 2-(4-Piperidyloxy)ethanol, is then treated with hydrochloric acid to precipitate the desired hydrochloride salt.
The success of this classical pathway hinges on specific intermediates and controlled reaction conditions.
N-Benzyl-4-hydroxypiperidine: This is a key intermediate, formed by reacting 4-hydroxypiperidine with benzyl bromide in the presence of a base like potassium carbonate in a solvent such as acetonitrile (B52724).
2-((1-Benzylpiperidin-4-yl)oxy)ethanol: The formation of this intermediate is the core etherification step. It is typically achieved by deprotonating N-benzyl-4-hydroxypiperidine with a strong base like sodium hydride (NaH) in an aprotic solvent (e.g., THF), followed by the addition of 2-bromoethanol.
2-(4-Piperidyloxy)ethanol: The free base is obtained by removing the benzyl protecting group. Catalytic hydrogenation using palladium on carbon (Pd/C) in a protic solvent like ethanol is a standard method for this transformation. prepchem.com
Final Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., isopropanol (B130326) or diethyl ether) and treated with a solution of hydrogen chloride to yield 2-(4-Piperidyloxy)ethanol;hydrochloride as a solid product.
| Step | Reaction | Key Reagents & Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | N-Benzylation | 4-hydroxypiperidine, Benzyl bromide, K₂CO₃, Acetonitrile | N-Benzyl-4-hydroxypiperidine |
| 2 | Etherification | NaH, 2-Bromoethanol, THF | 2-((1-Benzylpiperidin-4-yl)oxy)ethanol nih.gov |
| 3 | Debenzylation | H₂, 10% Pd/C, Ethanol prepchem.com | 2-(4-Piperidyloxy)ethanol |
| 4 | Salt Formation | HCl (in ether or isopropanol) | This compound |
Optimization of Synthetic Processes
Optimizing the synthesis of this compound is crucial for industrial-scale production to ensure high yield, purity, and cost-effectiveness. This involves a systematic evaluation of various reaction parameters.
The formation of the ether linkage and any N-alkylation steps are critical points for optimization. Parameters such as the choice of base, solvent, temperature, and reaction time can significantly influence the yield of the desired product and the formation of impurities.
For the etherification step (O-alkylation), a screening process would typically evaluate:
Base: Stronger bases like sodium hydride (NaH) ensure complete deprotonation of the hydroxyl group on the piperidine ring but require anhydrous conditions. Weaker bases like potassium carbonate (K(_2)CO(_3)) are easier to handle but may require higher temperatures or longer reaction times. researchgate.net
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (MeCN) are commonly used for S(_N)2 reactions as they effectively solvate the cation of the base while not interfering with the nucleophile. masterorganicchemistry.comresearchgate.net The choice of solvent can impact reaction rates and solubility of reactants.
Temperature: Higher temperatures can increase the reaction rate but may also promote side reactions, such as elimination or the formation of by-products. An optimal temperature balances reaction speed with selectivity.
The following interactive table illustrates a hypothetical screening process for the O-alkylation of N-Boc-4-hydroxypiperidine with 2-chloroethanol (B45725) to maximize the yield of the desired intermediate.
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Observation |
|---|---|---|---|---|---|---|
| 1 | K₂CO₃ (1.5) | Acetonitrile | 80 | 24 | 65 | Slow conversion, starting material remained. |
| 2 | K₂CO₃ (1.5) | DMF | 80 | 24 | 78 | Improved yield due to better solubility in DMF. |
| 3 | K₂CO₃ (1.5) | DMF | 100 | 12 | 82 | Faster reaction but minor impurity detected. |
| 4 | NaH (1.2) | THF | 25 (rt) | 12 | 75 | Incomplete reaction at room temperature. |
| 5 | NaH (1.2) | THF | 65 | 6 | 92 | High yield and clean reaction profile. |
| 6 | NaH (1.2) | DMF | 65 | 6 | 94 | Optimal conditions: high yield, fast conversion. |
Based on such a screening, the optimal conditions would be selected for scale-up. The final step, formation of the hydrochloride salt, is typically achieved by treating a solution of the free base with hydrochloric acid in a suitable solvent like ethanol or isopropanol, followed by crystallization. google.comgoogle.com
Controlling the impurity profile is a critical aspect of synthesizing any active pharmaceutical ingredient (API). aquigenbio.comprodigiouslifesciences.com Impurities can arise from starting materials, intermediates, by-products of side reactions, reagents, and degradation products. labinsights.nl A thorough understanding of the reaction mechanism allows for the prediction and control of potential impurities. pharmasalmanac.com
For the synthesis of this compound via the Williamson ether synthesis route, potential impurities could include:
Unreacted Starting Materials: Residual 4-hydroxypiperidine precursor or 2-chloroethanol.
N-Alkylation Product: If an unprotected 4-hydroxypiperidine is used, the nucleophilic nitrogen of the piperidine ring can compete with the oxygen, leading to the formation of 1-(2-hydroxyethyl)-4-hydroxypiperidine. Using an N-protecting group (like Boc or Cbz) on the piperidine precursor is a common strategy to prevent this side reaction.
Elimination By-product: The base used to deprotonate the alcohol can also promote an E2 elimination reaction with 2-chloroethanol to form vinyl chloride and water, although this is generally less favorable under typical Williamson conditions. masterorganicchemistry.com
Dialkylation Product: Reaction of the hydroxyl group of the product, 2-(4-Piperidyloxy)ethanol, with another molecule of 2-chloroethanol could lead to a diether impurity.
Residual Solvents and Reagents: Trace amounts of solvents (e.g., DMF, THF) or reagents used in the synthesis and purification steps.
Control strategies include optimizing reaction conditions for selectivity (as discussed in 2.4.1), using high-purity starting materials, implementing appropriate work-up procedures to remove reagents, and employing robust purification techniques like crystallization or chromatography to isolate the final product with the required purity. The final hydrochloride salt formation and subsequent recrystallization often serve as an excellent final purification step, effectively removing many process-related impurities. google.com
| Compound Name | Potential Source | Control Strategy |
|---|---|---|
| 4-Hydroxypiperidine | Unreacted starting material | Optimize reaction stoichiometry and time; purification by extraction/crystallization. |
| 2-Chloroethanol | Unreacted starting material | Use slight excess of piperidine precursor; remove by distillation or extraction. |
| 1-(2-Hydroxyethyl)-4-hydroxypiperidine | N-alkylation side reaction | Use of N-protecting group on 4-hydroxypiperidine precursor. |
| 2-((2-(Piperidin-4-yloxy)ethyl)oxy)ethanol | Dialkylation of product | Control stoichiometry of alkylating agent; purification by chromatography or crystallization. |
Chemical Reactivity, Derivatization, and Scaffold Modification Studies
Reactions of the Piperidine (B6355638) Moiety
The secondary amine within the piperidine ring is a key site for nucleophilic reactions, allowing for extensive derivatization.
The lone pair of electrons on the piperidine nitrogen atom facilitates reactions with various electrophiles, most notably in N-alkylation and N-acylation reactions.
N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond. It is typically achieved by treating 2-(4-Piperidyloxy)ethanol with an alkyl halide (e.g., alkyl chloride, bromide, or iodide) in the presence of a base to neutralize the hydrohalic acid byproduct. A prominent example is the reaction with benzyl (B1604629) bromide, which yields 2-((1-Benzylpiperidin-4-yl)oxy)ethanol nih.gov. This transformation underscores the utility of N-alkylation in introducing lipophilic arylalkyl groups to the scaffold.
N-Acylation: The piperidine nitrogen can also react with acylating agents such as acyl chlorides or acid anhydrides to form N-amides. This reaction is often carried out in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine (B92270), to scavenge the acid generated. These reactions introduce a carbonyl group adjacent to the nitrogen, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.
The following table summarizes common N-alkylation and N-acylation reactions applicable to the 2-(4-Piperidyloxy)ethanol scaffold.
| Reaction Type | Reagent Class | Example Reagent | Product Structure |
| N-Alkylation | Alkyl Halide | Benzyl Bromide | N-CH₂-Ph |
| Alkyl Halide | Ethyl Iodide | N-CH₂CH₃ | |
| N-Acylation | Acyl Chloride | Acetyl Chloride | N-C(=O)CH₃ |
| Acid Anhydride | Acetic Anhydride | N-C(=O)CH₃ | |
| N-Arylation | Aryl Halide | 2-Chloropyrimidine | N-Aryl |
The saturated heterocyclic piperidine ring is a chemically robust scaffold. Under typical derivatization conditions, the ring system itself does not readily undergo transformations such as ring-opening or rearrangement. Its stability makes it a reliable core for building more complex molecular architectures. The synthesis of the piperidine core itself can be achieved through various routes, including the catalytic hydrogenation of corresponding pyridine precursors or the cyclization of suitably functionalized open-chain amines google.com. However, post-synthetic modification of the carbon skeleton of the 2-(4-Piperidyloxy)ethanol piperidine ring is not a common derivatization strategy due to the high activation energy required to cleave the C-C or C-N bonds of the stable ring.
Reactions of the Hydroxyethyl (B10761427) Moiety
The primary alcohol of the hydroxyethyl side chain is another key functional group for derivatization, enabling a variety of chemical transformations.
Oxidation: The primary hydroxyl group can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions. Mild, selective oxidizing agents such as those used in Swern or Dess-Martin oxidations, or systems like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with a co-oxidant, can effectively stop the oxidation at the aldehyde stage organic-chemistry.orgorgsyn.org. The use of stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will typically lead to the corresponding carboxylic acid, (4-(carboxymethoxy)piperidin-1-ium) youtube.comqub.ac.uk.
Esterification: The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives. The classic Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid masterorganicchemistry.comchemguide.co.uk. This reaction is reversible and often requires the removal of water to drive it to completion. Alternatively, more reactive acylating agents like acyl chlorides or acid anhydrides can be used, typically in the presence of a base, for a more rapid and irreversible reaction chemguide.co.uk. These reactions produce esters, which can serve as prodrugs or modify the compound's polarity.
Etherification: The formation of an ether from the hydroxyl group can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new ether linkage organic-chemistry.orgnih.gov. This allows for the introduction of a wide variety of alkyl or aryl groups.
The table below details common interconversions of the hydroxyethyl group.
| Reaction Type | Reagent(s) | Product Functional Group |
| Mild Oxidation | TEMPO, NaOCl | Aldehyde |
| Strong Oxidation | KMnO₄ or H₂CrO₄ | Carboxylic Acid |
| Esterification | R-COOH, H⁺ | Ester |
| R-COCl, Pyridine | Ester | |
| Etherification | 1. NaH; 2. R-Br | Ether |
Due to the higher nucleophilicity of the secondary amine compared to the primary alcohol, reactions with electrophiles will preferentially occur at the nitrogen atom. To achieve selective derivatization at the hydroxyl group, the piperidine nitrogen must first be protected. A common strategy is the introduction of a tert-butoxycarbonyl (Boc) protecting group by reacting the parent compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) chemicalbook.comnih.gov. The resulting N-Boc protected intermediate is stable under a wide range of conditions. With the amine functionality masked, the hydroxyl group can be selectively targeted for oxidation, esterification, or etherification as described above. The Boc group can be subsequently removed under acidic conditions (e.g., with trifluoroacetic acid) to restore the secondary amine if desired.
Reactions Involving the Ether Linkage
Ethers are known for their general lack of reactivity, making them excellent linkers in molecular scaffolds wikipedia.org. The C-O-C bond in 2-(4-Piperidyloxy)ethanol is stable to most common reagents, including bases, nucleophiles, and mild oxidizing or reducing agents. Cleavage of this ether bond requires harsh reaction conditions, typically involving treatment with strong, concentrated hydrohalic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures wikipedia.orglibretexts.orgyoutube.com.
The reaction mechanism involves the initial protonation of the ether oxygen by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). The halide anion (Br⁻ or I⁻) then acts as a nucleophile, attacking one of the adjacent carbon atoms. In the case of 2-(4-Piperidyloxy)ethanol, the nucleophilic attack would occur at the less sterically hindered carbon of the ethoxy group via an Sₙ2 mechanism, yielding 4-hydroxypiperidine (B117109) and a 2-haloethanol derivative libretexts.org. Due to the severity of these conditions, acidic ether cleavage is not typically employed as a synthetic derivatization strategy but rather represents a potential pathway for degradation under extreme acidic environments.
Exploration of Novel Derivatives and Analogs
The core scaffold of 2-(4-Piperidyloxy)ethanol serves as a versatile template for the generation of a diverse range of chemical entities. The primary sites for modification are the piperidine nitrogen and the terminal hydroxyl group. Derivatization at these positions can significantly influence the compound's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity, which in turn affect its pharmacokinetic and pharmacodynamic characteristics.
The relationship between the chemical structure of a molecule and its reactivity is a key principle in designing new derivatives. In the context of the 2-(4-Piperidyloxy)ethanol scaffold, modifications can be strategically implemented to probe interactions with biological targets and to modulate reactivity.
The secondary amine of the piperidine ring is a nucleophilic center and can readily undergo a variety of chemical transformations, including N-alkylation, N-acylation, and N-arylation. The reactivity of this amine is influenced by steric hindrance around the nitrogen atom and the electronic nature of the substituents on the piperidine ring. For instance, the introduction of bulky alkyl groups on the nitrogen may decrease its nucleophilicity.
The primary hydroxyl group on the ethanol (B145695) side chain is also a reactive site, amenable to etherification, esterification, and oxidation reactions. The accessibility of this hydroxyl group makes it a prime target for introducing a wide array of functional groups.
Structure-reactivity studies on analogous piperidine-containing compounds have demonstrated that the nature of the substituent on the piperidine nitrogen is critical for biological activity. nih.gov For instance, in a series of 4-phenylamidopiperidines, aralkyl substituents on the piperidine nitrogen were associated with high antinociceptive activity. nih.gov While direct structure-reactivity data for 2-(4-Piperidyloxy)ethanol is not extensively available in the public domain, general principles suggest that modifications at the N- and O- positions would lead to a range of analogs with varying biological activities.
To illustrate the potential for derivatization, the following table outlines hypothetical modifications to the 2-(4-Piperidyloxy)ethanol scaffold and the expected changes in properties.
| Modification Site | Reaction Type | Example Reagent | Hypothetical Derivative | Anticipated Change in Physicochemical Properties |
| Piperidine Nitrogen | N-Alkylation | Benzyl bromide | 2-(1-Benzyl-4-piperidyloxy)ethanol | Increased lipophilicity, potential for pi-stacking interactions |
| Piperidine Nitrogen | N-Acylation | Acetyl chloride | 1-Acetyl-4-(2-hydroxyethoxy)piperidine | Increased polarity, introduction of a hydrogen bond acceptor |
| Terminal Hydroxyl | Esterification | Benzoic acid | 2-(4-Piperidyloxy)ethyl benzoate | Increased lipophilicity, potential for altered metabolic stability |
| Terminal Hydroxyl | Etherification | Methyl iodide | 2-(4-Piperidyloxy)ethoxy)methane | Increased lipophilicity, removal of hydrogen bond donor capability |
This table presents hypothetical derivatization strategies for 2-(4-Piperidyloxy)ethanol based on general chemical principles. The listed derivatives and their anticipated properties are for illustrative purposes and are not based on published experimental data for this specific compound.
Combinatorial chemistry is a powerful tool for rapidly generating large libraries of structurally related compounds, which can then be screened for biological activity. nih.gov This approach is particularly well-suited for exploring the chemical space around a promising scaffold like 2-(4-Piperidyloxy)ethanol. Both solid-phase and solution-phase combinatorial synthesis strategies can be employed to create a diverse array of derivatives.
In a solid-phase approach, the 2-(4-Piperidyloxy)ethanol scaffold could be anchored to a solid support, typically a resin, through the hydroxyl group. This would allow for a series of reactions to be carried out on the piperidine nitrogen. The use of a solid support simplifies the purification process, as excess reagents and by-products can be washed away after each step. A variety of building blocks, such as alkyl halides, acyl chlorides, and sulfonyl chlorides, could be reacted with the immobilized scaffold to introduce diversity at the N-position.
Alternatively, a solution-phase combinatorial approach could be utilized. This method often involves parallel synthesis in multi-well plates, where each well contains a different reaction mixture. This allows for the simultaneous synthesis of a large number of individual compounds. For the 2-(4-Piperidyloxy)ethanol scaffold, a library could be generated by reacting the starting material with a diverse set of carboxylic acids (for esterification) or aldehydes (for reductive amination) in a parallel format.
The design of a combinatorial library based on the 2-(4-Piperidyloxy)ethanol scaffold would typically involve the selection of a core structure and a set of variable building blocks. The following table provides a hypothetical example of a combinatorial library design for this scaffold.
| Scaffold | Diversity Point 1 (Piperidine Nitrogen) | Diversity Point 2 (Terminal Hydroxyl) | Number of Building Blocks (R1) | Number of Building Blocks (R2) | Total Library Size |
| 2-(4-Piperidyloxy)ethanol | N-Acylation (R1-CO-) | Esterification (-O-CO-R2) | 50 Carboxylic Acids | 50 Carboxylic Acids | 2500 |
| 2-(4-Piperidyloxy)ethanol | N-Alkylation (R1-) | Etherification (-O-R2) | 50 Alkyl Halides | 50 Alkyl Halides | 2500 |
| 2-(4-Piperidyloxy)ethanol | N-Sulfonylation (R1-SO2-) | - | 50 Sulfonyl Chlorides | - | 50 |
This table illustrates a hypothetical combinatorial library design based on the 2-(4-Piperidyloxy)ethanol scaffold. The numbers of building blocks and the total library size are for exemplary purposes to demonstrate the principles of combinatorial chemistry.
The successful application of combinatorial chemistry to the 2-(4-Piperidyloxy)ethanol scaffold would enable the rapid exploration of the structure-activity landscape, potentially leading to the identification of novel analogs with enhanced therapeutic properties.
Advanced Spectroscopic and Structural Elucidation Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone for elucidating the molecular structure of 2-(4-Piperidyloxy)ethanol;hydrochloride in solution. It provides detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom.
In the hydrochloride salt, the piperidine (B6355638) nitrogen is protonated, existing as a piperidinium (B107235) ion. This significantly influences the chemical shifts of the adjacent protons and carbons compared to the free base. The piperidine ring is expected to adopt a stable chair conformation. researchgate.net
¹H and ¹³C NMR Spectral Data (Predicted) Below are the predicted chemical shifts for the compound in a typical NMR solvent like DMSO-d₆.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-1 (CH-O) | ~3.5 - 3.7 | ~72 - 74 |
| H-2, H-6 (axial, CH₂-N⁺) | ~3.2 - 3.4 | ~48 - 50 |
| H-2, H-6 (equatorial, CH₂-N⁺) | ~2.9 - 3.1 | ~48 - 50 |
| H-3, H-5 (axial, CH₂-CH) | ~1.9 - 2.1 | ~30 - 32 |
| H-3, H-5 (equatorial, CH₂-CH) | ~1.6 - 1.8 | ~30 - 32 |
| H-7 (CH₂-O) | ~3.6 - 3.8 | ~62 - 64 |
| H-8 (CH₂-OH) | ~3.4 - 3.6 | ~59 - 61 |
| OH | ~4.5 - 5.0 (broad) | - |
| N⁺H₂ | ~8.5 - 9.5 (broad) | - |
Note: Data is predicted based on established chemical shift values for similar structural motifs. Actual experimental values may vary.
While 1D NMR provides foundational data, 2D NMR techniques are indispensable for unambiguous signal assignment, especially for the piperidine ring protons which may exhibit complex splitting patterns and overlapping signals. optica.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, it would show a clear correlation between the proton at C4 (H-1) and the neighboring protons at C3 and C5, and between the protons of the hydroxyethoxy group (H-7 and H-8).
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to, confirming the assignments made in the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range correlations (typically over 2-3 bonds) between protons and carbons. It is crucial for connecting different fragments of the molecule, for example, showing a correlation from the H-7 protons on the side chain to the C-4 of the piperidine ring, confirming the ether linkage.
The piperidine ring is not static and undergoes a rapid "chair-chair" ring flip at room temperature. optica.orgacs.org Dynamic NMR (DNMR) involves recording spectra at various temperatures to study this conformational exchange.
At room temperature, the ring inversion is fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. Upon cooling, the rate of this inversion slows down. If the temperature is lowered sufficiently to the "coalescence temperature," the broad, averaged peaks will resolve into separate, sharp signals for the distinct axial and equatorial protons. researchgate.net Studying these temperature-dependent changes allows for the calculation of the activation energy (ΔG‡) for the ring inversion process, providing valuable insight into the molecule's conformational stability. optica.org
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
HRMS is a powerful technique that provides an extremely precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. researchgate.net For this compound (C₇H₁₅NO₂·HCl), the analysis would be performed on the protonated cation, [C₇H₁₆NO₂]⁺.
Calculated Exact Mass of [M+H]⁺: 146.11756 u
Observed Mass: An HRMS experiment would be expected to yield a mass measurement within a few parts per million (ppm) of this calculated value.
Furthermore, tandem mass spectrometry (MS/MS) provides detailed structural information by analyzing the fragmentation patterns of the molecular ion. nih.govchemguide.co.uk The fragmentation of [C₇H₁₆NO₂]⁺ would likely proceed through several key pathways, primarily involving cleavage of the ether bond and fragmentation of the piperidine ring. scienceready.com.aulibretexts.orgmiamioh.edu
Plausible Fragmentation Pathways and Key Fragments
| m/z (Nominal) | Fragment Formula | Proposed Structure/Origin |
|---|---|---|
| 146 | [C₇H₁₆NO₂]⁺ | Molecular Ion (Protonated) |
| 100 | [C₅H₁₀NO]⁺ | Loss of ethanol (B145695) (CH₂CH₂OH) via cleavage of the C-O ether bond. |
| 86 | [C₅H₁₂N]⁺ | Piperidinium ion fragment. |
| 61 | [C₂H₅O₂]⁺ | Hydroxyethoxy fragment. |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. doi.org The resulting spectra provide a unique "fingerprint" based on the functional groups present. For this compound, key vibrational bands would confirm the presence of the hydroxyl, ether, and piperidinium groups.
O-H Stretch: A broad and strong absorption band is expected in the IR spectrum, typically in the range of 3200-3500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group. researchgate.net
N⁺-H Stretch: The protonated amine (piperidinium) gives rise to broad absorptions in the 2400-2800 cm⁻¹ region.
C-H Stretch: Multiple sharp peaks between 2850 and 3000 cm⁻¹ correspond to the stretching vibrations of the C-H bonds in the methylene (B1212753) groups. sapub.orgresearchgate.net
C-O Stretch: Strong absorptions associated with the C-O stretching of the ether and alcohol groups are expected in the 1050-1150 cm⁻¹ region.
Characteristic Vibrational Frequencies
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|
| O-H Stretch (Alcohol) | 3200 - 3500 | Strong, Broad |
| N⁺-H Stretch (Ammonium) | 2400 - 2800 | Medium, Broad |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. mdpi.com This technique would confirm the bond lengths, bond angles, and the exact conformation of the piperidine ring (expected to be a chair) and the hydroxyethoxy side chain in the solid state. nih.govacs.org
A crystal structure analysis would reveal the intricate network of intermolecular forces that stabilize the crystal lattice. researchgate.net For this compound, hydrogen bonding is expected to be the dominant interaction. nih.govresearchgate.net
A complex hydrogen-bonding network would likely be observed, involving:
The protons of the piperidinium group (N⁺-H₂) acting as hydrogen bond donors.
The terminal hydroxyl group (-OH) acting as both a hydrogen bond donor and acceptor.
The chloride anion (Cl⁻) acting as a primary hydrogen bond acceptor.
Polymorphism Studies
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the development of pharmaceutical compounds. Different polymorphs of the same active pharmaceutical ingredient can exhibit distinct physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. While no specific studies on the polymorphism of this compound have been publicly documented, the potential for its existence is significant, given that many hydrochloride salts of piperidine derivatives are known to exhibit polymorphic behavior.
Polymorphic screening is a systematic investigation to discover and characterize different crystalline forms of a compound. researchgate.nettheijes.com A comprehensive screening for this compound would typically involve crystallization under a wide range of conditions to induce the formation of various polymorphs. theijes.com Factors that can be manipulated during crystallization include the choice of solvent, temperature, cooling rate, and the presence of additives. jagiellonskiecentruminnowacji.pl
The identification and characterization of potential polymorphs of this compound would rely on a suite of analytical techniques. Each technique provides unique insights into the solid-state properties of the material.
Key Techniques for Polymorphism Studies:
| Technique | Information Provided |
| Powder X-ray Diffraction (PXRD) | Provides a unique fingerprint for each crystalline form based on the diffraction pattern of a powdered sample. It is a primary tool for identifying and distinguishing between polymorphs. jagiellonskiecentruminnowacji.pl |
| Single Crystal X-ray Diffraction (SCXRD) | Determines the precise three-dimensional arrangement of atoms in a crystal, offering definitive proof of a new polymorphic form and detailed structural information. theijes.com |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow to or from a sample as a function of temperature. It is used to identify melting points, phase transitions, and the thermodynamic relationship between polymorphs. |
| Thermogravimetric Analysis (TGA) | Measures changes in the mass of a sample as a function of temperature. It is particularly useful for identifying solvates and hydrates. ajptonline.com |
| Infrared (IR) and Raman Spectroscopy | These vibrational spectroscopy techniques can differentiate polymorphs by detecting differences in the molecular environment and intermolecular interactions within the crystal lattice. jagiellonskiecentruminnowacji.pl |
| Solid-State Nuclear Magnetic Resonance (ssNMR) | Provides information about the local environment of atomic nuclei in the solid state, which can distinguish between different crystalline arrangements. ajptonline.com |
In the absence of specific experimental data for this compound, computational methods such as crystal structure prediction (CSP) could be employed. CSP can predict the most likely stable crystal packing arrangements, providing a theoretical understanding of its polymorphic landscape and guiding experimental screening efforts. nih.govucl.ac.uk
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination
Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying chiral molecules. Chirality refers to the property of a molecule being non-superimposable on its mirror image, much like a pair of hands. Enantiomers, the two mirror-image forms of a chiral molecule, can have significantly different pharmacological activities. CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is a characteristic property of chiral substances.
However, based on the chemical structure of 2-(4-Piperidyloxy)ethanol, the molecule is achiral. It does not possess a chiral center, which is the most common source of chirality in organic molecules. The piperidine ring has a plane of symmetry passing through the nitrogen atom and the carbon atom at the 4-position (to which the oxyethanol group is attached). Due to this symmetry, the molecule is superimposable on its mirror image.
Since 2-(4-Piperidyloxy)ethanol is not a chiral compound, it does not exist as enantiomers. Therefore, the concept of enantiomeric excess is not applicable to this molecule. Consequently, chiroptical spectroscopy techniques like circular dichroism for the determination of enantiomeric excess are not relevant for the analysis of this compound. While induced circular dichroism can sometimes be observed in achiral molecules when they are placed in a chiral environment, this is a separate phenomenon and does not pertain to the intrinsic chirality or enantiomeric composition of the compound itself. researchgate.net
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. Methods like Density Functional Theory (DFT) and Ab Initio calculations are foundational for these analyses.
Molecular Dynamics Simulations for Solution-Phase Behavior
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For 2-(4-Piperidyloxy)ethanol hydrochloride, MD simulations would typically be used to study its behavior in a solvent, such as water. These simulations could reveal how the molecule interacts with solvent molecules, its diffusion characteristics, and how its conformation changes in a solution environment, providing insights that are not accessible from gas-phase quantum calculations.
Retrosynthetic Pathway Prediction and Reaction Mechanism Elucidation
Computational tools, often powered by machine learning and artificial intelligence, can predict plausible synthetic routes to a target molecule. A retrosynthetic analysis of 2-(4-Piperidyloxy)ethanol hydrochloride would break the molecule down into simpler, commercially available precursors. Furthermore, computational chemistry can be used to elucidate the detailed step-by-step mechanism of a proposed synthetic reaction, validating its efficiency and identifying potential byproducts.
While the framework for these computational studies is well-established, the specific data and detailed findings for 2-(4-Piperidyloxy)ethanol hydrochloride remain subjects for future research.
Applications As a Synthetic Building Block and Intermediate
Role in the Synthesis of Complex Organic Molecules
The synthesis of complex organic molecules often relies on the use of well-defined building blocks that can be strategically assembled. 2-(4-Piperidyloxy)ethanol;hydrochloride serves as such a building block, offering a pre-formed piperidine (B6355638) core that can be elaborated upon. For instance, the hydroxyl group can be converted into a better leaving group, allowing for nucleophilic substitution reactions to introduce new functionalities. Similarly, the piperidine nitrogen can undergo N-alkylation, N-acylation, or other modifications to build up molecular complexity.
The general synthetic strategy often involves the protection of the piperidine nitrogen, followed by modification of the ethanol (B145695) side chain, and subsequent deprotection and further functionalization of the piperidine ring. This stepwise approach allows for precise control over the synthesis and the introduction of various substituents at different positions of the molecule.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Reagents | Resulting Functionality |
|---|---|---|---|
| Hydroxyl Group | Oxidation | PCC, DMP, Swern | Aldehyde, Carboxylic Acid |
| Etherification | Alkyl halides, NaH | Ethers | |
| Esterification | Acyl chlorides, Carboxylic acids | Esters | |
| Piperidine NH | N-Alkylation | Alkyl halides, Reductive amination | N-Alkyl piperidines |
| N-Acylation | Acyl chlorides, Anhydrides | N-Acyl piperidines |
Scaffold in Heterocyclic Chemistry Research
Heterocyclic compounds, particularly those containing nitrogen, are of immense importance in medicinal chemistry. The piperidine ring is a privileged scaffold, meaning it is a structural motif that is frequently found in bioactive molecules. This compound provides a ready-made piperidine scaffold that can be used to synthesize a variety of novel heterocyclic systems.
By utilizing the reactivity of both the piperidine ring and the ethanol side chain, chemists can construct fused or spirocyclic heterocyclic systems. For example, intramolecular cyclization reactions can be designed to form new rings attached to the piperidine core. The development of such novel heterocyclic scaffolds is a key area of research in the quest for new therapeutic agents.
Precursor in Multicomponent Reaction Development
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. These reactions are highly efficient and atom-economical, making them attractive for the rapid generation of chemical libraries for drug discovery.
While specific examples of multicompenent reactions involving this compound are not yet widely reported, its bifunctional nature makes it a promising candidate for the design of new MCRs. The amine and hydroxyl functionalities could potentially participate in various MCRs, such as the Ugi or Passerini reactions, to generate diverse and complex molecular structures. The development of new MCRs is a continuous effort in organic synthesis, and building blocks like this compound could play a significant role in this field.
Application in Novel Chemical Method Development
The unique reactivity of this compound can also be harnessed for the development of new synthetic methods. For instance, its structure could be used to design novel catalysts or ligands for transition-metal-catalyzed reactions. The development of new synthetic methodologies is crucial for advancing the field of organic chemistry and enabling the synthesis of previously inaccessible molecules.
Research in this area would likely focus on exploring the coordination properties of the molecule with various metal centers and its ability to influence the stereochemical outcome of reactions. The insights gained from such studies could lead to the development of new and efficient synthetic transformations.
Advanced Analytical Methodologies for Research Purity Assessment
High-Performance Liquid Chromatography (HPLC) Method Development for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the impurity profiling of pharmaceutical substances due to its high resolution, sensitivity, and specificity. researchgate.netsynthinkchemicals.com The development of a robust HPLC method is critical for separating, detecting, and quantifying impurities that may originate from the synthesis process or degradation. For 2-(4-Piperidyloxy)ethanol;hydrochloride, a reversed-phase HPLC (RP-HPLC) method is typically the approach of choice. researchgate.net
Method development is a systematic process that involves several stages:
Column Selection : The process begins with screening various stationary phases to achieve the best selectivity for the main compound and its potential impurities. chromatographyonline.com Columns with different selectivities, such as C18, C8, Phenyl, and polar-embedded phases, are often evaluated. americanpharmaceuticalreview.com
Mobile Phase Optimization : The composition of the mobile phase, particularly its pH and organic modifier, is optimized. Since this compound is a basic compound, the mobile phase pH is a critical parameter affecting the retention and peak shape of the analyte and its impurities. americanpharmaceuticalreview.com Screening a pH range (e.g., from pH 2 to 9) helps in finding the optimal separation conditions. americanpharmaceuticalreview.com The choice of organic solvent (typically acetonitrile (B52724) or methanol) and the gradient elution profile are fine-tuned to ensure adequate resolution between all peaks. researchgate.net
Detector Selection : A UV detector is commonly used for impurity profiling. The detection wavelength is selected based on the UV spectrum of this compound and its impurities to ensure maximum sensitivity. If impurities lack a UV chromophore, other detectors like Charged Aerosol Detectors (CAD) or Mass Spectrometry (MS) can be employed.
Method Validation : Once developed, the method is validated according to International Council for Harmonisation (ICH) guidelines. researchgate.net Validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness to ensure the method is reliable and reproducible. researchgate.net
Table 1: Example HPLC Method Parameters for Impurity Profiling
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.01 M Phosphate Buffer, pH adjusted to 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 5% B to 90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities
During the synthesis and purification of this compound, various organic solvents may be used. Residual amounts of these solvents must be controlled as they can pose safety risks and affect the physicochemical properties of the substance. scispace.comdergipark.org.tr Gas Chromatography (GC) coupled with a Mass Spectrometer (MS) is the preferred technique for the identification and quantification of these volatile impurities. researchgate.net
Headspace sampling (HS) is commonly used for sample introduction in GC analysis of residual solvents. dergipark.org.tr This technique involves heating the sample in a sealed vial, allowing the volatile solvents to partition into the gas phase (headspace), which is then injected into the GC system. This approach avoids the injection of non-volatile matrix components, protecting the GC column and improving analytical performance. dergipark.org.tr
The GC method separates the volatile compounds based on their boiling points and interaction with the stationary phase. A capillary column, such as one with a 6% cyanopropylphenyl - 94% dimethylpolysiloxane phase (e.g., BP 624 or equivalent), is typically used for this separation. nih.gov The separated components are then detected by a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for definitive identification based on their mass spectra. researchgate.netispub.com The method is developed and validated for common solvents like methanol, ethanol (B145695), acetone, isopropyl alcohol, and toluene, with limits set by ICH guidelines. researchgate.netnih.gov
Table 2: Common Residual Solvents and Typical GC-MS Parameters
| Parameter | Condition |
| Instrumentation | Headspace Sampler coupled to GC-MS/FID |
| Column | BP 624 or equivalent (e.g., 30 m x 0.53 mm ID, 3.0 µm) |
| Carrier Gas | Helium or Nitrogen |
| Oven Program | Initial 40 °C for 5 min, ramp to 240 °C at 10 °C/min, hold for 5 min |
| Injector Temp | 140 °C |
| Detector Temp | 250 °C (FID), MS Transfer Line at 250 °C |
| Diluent | Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF) |
Capillary Electrophoresis (CE) for Ionic Purity Assessment
Capillary Electrophoresis (CE) is a powerful separation technique that offers an alternative to ion chromatography for assessing ionic purity and analyzing counter-ions in pharmaceutical salts. researchgate.netnih.gov It provides high separation efficiency, rapid analysis times, and requires minimal sample and reagent volumes. nih.gov For this compound, CE can be used to confirm the presence of the chloride counter-ion and to detect and quantify other inorganic or organic ionic impurities.
The most common mode of CE for this application is Capillary Zone Electrophoresis (CZE). nih.govlibretexts.org In CZE, separation is based on the differences in the electrophoretic mobility of ions in a buffer-filled capillary under the influence of a high voltage electric field. iajps.comncfinternational.it Cations, anions, and neutral species will migrate at different velocities, allowing for their separation. nih.gov
For the analysis of the chloride anion, indirect UV detection is typically employed, as small inorganic ions lack a UV chromophore. researchgate.net This involves adding a chromophoric compound to the background electrolyte. When the non-absorbing analyte ions displace the chromophoric ions during migration, a decrease in absorbance is detected. The method can be optimized by adjusting the buffer composition, pH, and applied voltage to achieve the desired separation of chloride from other potential anionic impurities like sulfate (B86663) or phosphate. nih.gov
Table 3: Comparison of CE and IC for Ionic Purity
| Feature | Capillary Electrophoresis (CE) | Ion Chromatography (IC) |
| Principle | Separation based on electrophoretic mobility in an electric field. | Separation based on ion-exchange with a stationary phase. |
| Efficiency | Very high (hundreds of thousands of theoretical plates). | High (tens of thousands of theoretical plates). |
| Analysis Time | Typically faster (minutes). | Can be longer depending on the method. |
| Solvent/Reagent Use | Very low (nanoliters to microliters). | Higher (milliliters). |
| Flexibility | Can separate anions, cations, and neutral species in a single run. | Typically requires separate methods/columns for anions and cations. |
| Detection | Often indirect UV for small ions; direct UV for chromophoric ions. | Primarily suppressed conductivity for high sensitivity. |
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assay
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for the accurate determination of purity for organic compounds. researchgate.netbwise.kr Unlike chromatographic techniques that rely on relative response factors, qNMR provides a direct measurement of the analyte's purity (as a mass fraction) by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity. usp.orgacs.org
For this compound, a ¹H qNMR experiment would be performed. The key steps include:
Sample Preparation : An accurately weighed amount of the sample and a certified internal standard are dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O). The internal standard must have a simple spectrum with at least one signal that is well-resolved from any signals of the analyte or impurities. acs.org
Spectrum Acquisition : The NMR spectrum is acquired under specific, controlled conditions to ensure a quantitative response. This includes ensuring a sufficient relaxation delay (typically 5 times the longest T1 relaxation time) and using a calibrated pulse angle. researchgate.net
Data Processing and Calculation : The purity of the analyte is calculated using the ratio of the integrated signal areas of the analyte and the internal standard, corrected for the number of protons giving rise to each signal, their respective molar masses, and the weighed masses of the sample and standard. usp.org
qNMR is a powerful tool because it is non-destructive and can simultaneously quantify the main component and any identifiable impurities from a single spectrum, provided their signals are resolved. researchgate.netacs.org
Table 4: Example of a qNMR Purity Calculation
| Parameter | Symbol | Analyte (A) | Standard (S) |
| Mass | m | 20.50 mg | 10.15 mg |
| Molar Mass | M | 195.69 g/mol | 152.15 g/mol (e.g., Maleic Acid) |
| Signal Integral | I | 5.45 | 2.70 |
| Number of Protons | N | 2 (for a specific signal) | 2 (for a specific signal) |
| Purity of Standard | Purity_S | - | 99.9% |
| Calculated Purity (Purity_A) | Purity_A = (I_A / I_S) * (N_S / N_A) * (M_A / M_S) * (m_S / m_A) * Purity_S | 98.7% | - |
Ion Chromatography for Hydrochloride Content Determination
Ion Chromatography (IC) is the most widely used and robust method for the quantitative determination of counter-ions in pharmaceutical salts. researchgate.netthermofisher.com For this compound, IC is essential to accurately measure the chloride content, which confirms the correct stoichiometric relationship between the active base and the hydrochloric acid, and establishes the completeness of the salt formation. thermofisher.com
The analysis is typically performed using an anion-exchange column. The sample is dissolved in a suitable solvent (usually water) and injected into the IC system. The mobile phase, or eluent (e.g., a potassium hydroxide (B78521) or carbonate/bicarbonate solution), carries the sample through the column where anions are separated based on their affinity for the stationary phase. news-medical.net
A key feature of modern IC for this application is the use of a suppressor. The suppressor chemically reduces the conductivity of the eluent while increasing the conductivity of the analyte ions (like chloride), thereby significantly lowering the background noise and increasing the signal sensitivity. thermofisher.com This allows for very low detection limits. thermofisher.com The chloride peak is identified by its retention time and quantified by comparing its peak area to a calibration curve generated from known chloride standards. The experimentally determined chloride content can then be compared to the theoretical value for the hydrochloride salt.
Table 5: Typical Ion Chromatography Conditions for Chloride Determination
| Parameter | Condition |
| Instrumentation | Ion Chromatography System with Suppressed Conductivity Detector |
| Column | High-capacity anion-exchange column (e.g., Dionex IonPac AS18) |
| Eluent | 20-30 mM Potassium Hydroxide (KOH) generated electrolytically |
| Flow Rate | 1.0 mL/min |
| Suppressor | Anion Self-Regenerating Suppressor (ASRS) |
| Detection | Suppressed Conductivity |
| Injection Volume | 25 µL |
| Expected Retention Time | ~4-6 minutes for Chloride |
Future Research Directions and Emerging Trends
Development of More Sustainable and Efficient Synthetic Routes
The traditional synthesis of piperidinyl ethers like 2-(4-Piperidyloxy)ethanol often relies on the Williamson ether synthesis, a robust but often inefficient method. wikipedia.org This reaction typically involves a strong base and an alkyl halide, which can generate significant salt waste and may require harsh conditions. jk-sci.com Future research is focused on developing greener, more atom-economical, and energy-efficient alternatives.
Key areas of development include:
Catalytic Approaches: Moving away from stoichiometric reagents to catalytic systems can dramatically reduce waste. Research into catalytic Williamson ether synthesis (CWES) at high temperatures shows promise, using weak alkylating agents like alcohols or esters to avoid salt production entirely. acs.org
Green Solvents and Conditions: The use of aqueous media, facilitated by surfactants to create micelles, provides a greener alternative to traditional organic solvents for ether synthesis. researchgate.net Microwave-assisted synthesis is another emerging technique that can accelerate reaction times, reduce energy consumption, and improve yields for the synthesis of heterocyclic compounds. mdpi.com
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to batch processes. Integrating these systems could streamline the production of 2-(4-Piperidyloxy)ethanol.
A comparison of potential synthetic strategies is outlined in the table below.
| Synthetic Strategy | Key Features | Sustainability Advantages | Potential Challenges |
| Traditional Williamson Ether Synthesis | Alkoxide + Alkyl Halide | Well-established, versatile | Use of strong bases, salt byproduct, often requires volatile organic solvents. wikipedia.orgjk-sci.com |
| Catalytic Williamson Ether Synthesis (CWES) | Alcohol + Alcohol/Ester at high temp. | Avoids salt production, uses low-cost materials | Requires high temperatures (>300 °C) and pressures. acs.org |
| Micellar Catalysis in Water | Surfactant-assisted reaction in aqueous media | Eliminates organic solvents, enhances reactivity | Surfactant removal and recycling, limited substrate scope. researchgate.net |
| Microwave-Assisted Synthesis | Use of microwave irradiation for heating | Rapid reaction times, increased energy efficiency, higher yields | Scalability can be an issue for industrial production. |
| Flow Chemistry | Continuous reaction in a microreactor | High efficiency, enhanced safety, precise process control | Higher initial equipment cost, potential for clogging. |
Exploration of Unprecedented Chemical Transformations
Beyond its synthesis, the chemical reactivity of 2-(4-Piperidyloxy)ethanol offers fertile ground for exploration. The piperidine (B6355638) ring, while saturated, is not inert, and recent advances in synthetic methodology open the door to novel transformations that were previously considered highly challenging.
Future research will likely focus on:
Site-Selective C–H Functionalization: This powerful technique allows for the direct conversion of strong carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. For the piperidine ring in 2-(4-Piperidyloxy)ethanol, this could enable the introduction of new functional groups at the C2, C3, or C4 positions. researchgate.netnih.gov The choice of catalyst and directing group can control the site of functionalization, allowing for the creation of a diverse library of derivatives from a common intermediate. acs.orgresearchgate.net
Ring-Opening Reactions: Under specific conditions, such as single-electron transfer photooxidation or electrochemical methods, the piperidine ring can be selectively opened. researchgate.netthieme-connect.de This deconstructive strategy could transform the cyclic amine into a linear amino-aldehyde or other functionalized acyclic structures, providing access to entirely different molecular scaffolds.
Transformations of the Ether Linkage: While the ether bond is generally stable, catalytic methods for its cleavage or rearrangement could provide pathways to new compounds. For instance, reactions that functionalize the carbon atom adjacent to the ether oxygen could be explored.
Integration of Machine Learning and Artificial Intelligence in Synthesis Design
For a target molecule like 2-(4-Piperidyloxy)ethanol;hydrochloride, AI can contribute in several ways:
Retrosynthesis Prediction: AI-powered retrosynthesis tools can propose multiple synthetic routes by "deconstructing" the target molecule into simpler, commercially available starting materials. nih.gov This can uncover non-intuitive or more efficient pathways that might be overlooked by human chemists.
Reaction Condition Optimization: Machine learning models can predict the optimal solvent, catalyst, temperature, and stoichiometry for a given reaction to maximize yield and minimize byproducts. This data-driven approach reduces the need for extensive trial-and-error experimentation.
Reactivity Prediction: AI can predict the most likely sites of reactivity on the 2-(4-Piperidyloxy)ethanol molecule, guiding the exploration of new chemical transformations, such as the C-H functionalization reactions discussed previously. clinmedkaz.org
| AI/ML Application | Function | Potential Impact on Synthesis of 2-(4-Piperidyloxy)ethanol |
| Retrosynthesis Planning | Proposes synthetic pathways from target to starting materials. | Identifies the most cost-effective and sustainable routes from precursors like 4-hydroxypiperidine (B117109). |
| Reaction Outcome Prediction | Predicts the major product and yield of a reaction. | Accurately forecasts the success of different etherification strategies before lab work begins. sciencecodex.com |
| Condition Optimization | Suggests optimal reaction parameters (e.g., temperature, solvent). | Refines the synthesis protocol to maximize yield and purity while minimizing energy use. |
| New Reactivity Discovery | Identifies potential for novel, unrecorded transformations. | Suggests new ways to functionalize the piperidine ring or ether side chain. |
Potential for Material Science Applications (e.g., as a monomer or cross-linker, non-biological)
The bifunctional nature of 2-(4-Piperidyloxy)ethanol, possessing a secondary amine (in its free base form) and a primary hydroxyl group, makes it an intriguing building block for non-biological material science applications.
Emerging trends in this area include:
Monomer for Polymer Synthesis: The terminal hydroxyl group can participate in polymerization reactions. It could be used as a monomer for the synthesis of polyesters (via reaction with dicarboxylic acids) or polyurethanes (via reaction with diisocyanates). The incorporation of the piperidine ring into the polymer backbone would impart unique properties, such as altered solubility, thermal stability, and basicity. biosynce.com
Cross-linking and Curing Agent: In its free base form, the secondary amine of the piperidine ring can react with functional groups like epoxides. This makes the compound a potential curing agent or cross-linker for epoxy resins, where the piperidine ring can act as a "hinge" in the cross-linked network, potentially increasing the flexibility of the final material. biosynce.com
Functional Polymer Additive: The compound could be grafted onto existing polymer chains to introduce hydroxyl and amine functionalities, modifying the surface properties, hydrophilicity, or chemical resistance of the base material. Polymer-bound piperidine has been used as a scavenger or basic catalyst in organic synthesis.
The unique combination of a heterocyclic amine and an alcohol functionality within a single molecule provides a versatile platform for future innovation across chemical synthesis and material science.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for laboratory-scale preparation of 2-(4-Piperidyloxy)ethanol hydrochloride, and how can purity be ensured post-synthesis?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where 4-piperidinol reacts with ethylene oxide derivatives (e.g., ethylene chlorohydrin) under controlled pH (neutral to slightly alkaline) to form the ether linkage. Subsequent hydrochlorination with HCl gas in anhydrous ethanol yields the hydrochloride salt. Purification involves recrystallization from ethanol/water mixtures or column chromatography using silica gel with methanol/dichloromethane eluents. Purity validation requires NMR (¹H/¹³C) to confirm structural integrity, HPLC (C18 column, UV detection at 210 nm) for >98% purity, and elemental analysis to verify stoichiometry .
Q. Which analytical techniques are critical for characterizing 2-(4-Piperidyloxy)ethanol hydrochloride, and how should researchers validate its stability in solution?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : Assign peaks for the piperidine ring (δ 1.5–2.5 ppm for axial/equatorial protons) and ethoxy group (δ 3.4–3.8 ppm).
- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ at m/z 180.1 (free base) and adducts for the hydrochloride form.
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C).
Stability in aqueous solutions is validated via accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC monitoring for degradation products (e.g., piperidine or ethanol derivatives) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported solubility data for 2-(4-Piperidyloxy)ethanol hydrochloride across polar and non-polar solvents?
- Methodological Answer : Systematic solubility studies under controlled conditions (25°C, inert atmosphere) using gravimetric or UV-Vis methods are recommended. For example:
- Polar solvents (water, methanol) : Measure saturation solubility via shake-flask method, adjusting pH to 3–5 (hydrochloride form) to avoid free base precipitation.
- Non-polar solvents (ethyl acetate, DCM) : Use sonication-assisted dissolution with back-titration to quantify solubility limits. Conflicting data often arise from residual moisture or salt dissociation; Karl Fischer titration and ionic conductivity measurements can clarify these variables .
Q. What experimental designs optimize the reaction yield of 2-(4-Piperidyloxy)ethanol hydrochloride while minimizing side products like N-alkylated piperidine?
- Methodological Answer : Employ Design of Experiments (DoE) to optimize parameters:
- Temperature : Lower temperatures (0–10°C) reduce side reactions but slow kinetics; a balance is achieved at 25°C with slow reagent addition.
- Solvent : Anhydrous THF or acetonitrile minimizes hydrolysis of ethylene oxide derivatives.
- Catalyst : Triethylamine (1.2 eq) enhances nucleophilicity of 4-piperidinol.
Advanced monitoring via in-situ IR or Raman spectroscopy detects intermediates (e.g., ethylene glycol byproducts) for real-time adjustments .
Q. How should researchers design mechanistic studies to elucidate the compound’s interactions with biological targets, such as ion channels or enzymes?
- Methodological Answer : Use a combination of:
- Molecular Docking : Model interactions with homology-built proteins (e.g., nicotinic acetylcholine receptors) using software like AutoDock Vina.
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time using immobilized receptor proteins.
- Electrophysiology (Patch Clamp) : Assess functional modulation of ion channels in transfected HEK293 cells. Contradictory results may arise from protonation state differences; conduct assays at physiological pH (7.4) and validate with hydrochloride vs. free base comparisons .
Data Contradiction Analysis
Q. How can conflicting reports on the compound’s hygroscopicity be reconciled for formulation studies?
- Methodological Answer : Hygroscopicity varies with crystallinity (amorphous vs. crystalline forms). Characterize batches via XRPD and dynamic vapor sorption (DVS). For example:
- Crystalline form : Low hygroscopicity (<1% weight gain at 80% RH).
- Amorphous form : High moisture uptake (>5% at 60% RH).
Contradictions often stem from polymorphism; use slurry bridging to identify stable polymorphs and specify form in publications .
Stability and Formulation
Q. What accelerated stability protocols predict the shelf-life of 2-(4-Piperidyloxy)ethanol hydrochloride in lyophilized formulations?
- Methodological Answer : Follow ICH Q1A guidelines:
- Stress Testing : Expose to 40°C/75% RH (6 months) and 60°C (2 weeks). Monitor via HPLC for degradation (e.g., oxidation at the ethoxy group).
- Lyophilization : Use cryoprotectants (trehalose, mannitol) to prevent hydrolysis. Residual solvent analysis (GC-headspace) ensures <0.1% ethanol.
Stability-indicating methods must resolve degradation peaks; validate with forced degradation samples (acid/base, peroxide exposure) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
